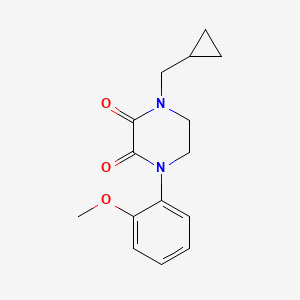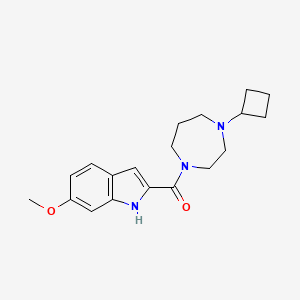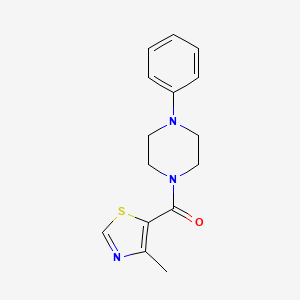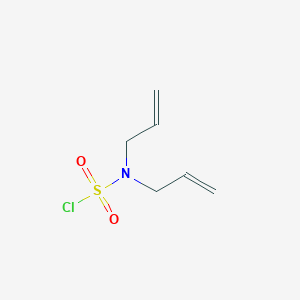
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione, also known as CPMPD, is a synthetic compound that belongs to the family of piperazine derivatives. CPMPD has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is not yet fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and glutamate. 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione may also have an effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has anxiolytic and antidepressant effects in animal models. 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione in lab experiments is its high selectivity for certain neurotransmitter receptors, which allows for more precise targeting of specific brain regions. However, one limitation of using 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione. One area of interest is its potential use in treating anxiety and depression in humans. Further research is also needed to better understand the mechanisms of action of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione and its effects on neurotransmitter systems in the brain. Additionally, studies on the long-term effects of 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione use are needed to evaluate its safety and potential for use in humans.
Métodos De Síntesis
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with cyclopropylmethylamine to yield 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine. The piperazine is then treated with maleic anhydride to obtain the final product, 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders. Studies have shown that 1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione has anxiolytic and antidepressant effects, as well as potential for use in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-5-3-2-4-12(13)17-9-8-16(10-11-6-7-11)14(18)15(17)19/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQULHMBBVXLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2736316.png)


![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)




![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)